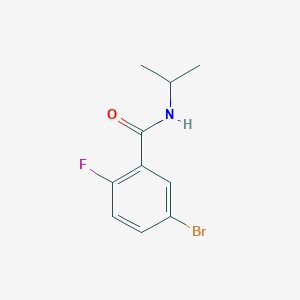

5-Bromo-2-fluoro-N-isopropylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAJFNAHKVSINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853313-19-6 | |

| Record name | 5-BROMO-2-FLUORO-N-ISOPROPYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Intermediate: 5-Bromo-2-fluorobenzoic Acid

The synthesis begins with the preparation of 5-bromo-2-fluorobenzoic acid, a critical intermediate. Two primary pathways have been explored:

-

Pathway A : Direct bromination of 2-fluorobenzoic acid.

-

Pathway B : Oxidation of 5-bromo-2-fluorobenzaldehyde.

Pathway B is favored due to higher regioselectivity and yield reproducibility. The oxidation of 5-bromo-2-fluorobenzaldehyde to the corresponding carboxylic acid employs potassium permanganate (KMnO₄) in acidic media, achieving yields of 78–85%.

Synthetic Routes and Reaction Conditions

Synthesis of 5-Bromo-2-fluorobenzaldehyde

The aldehyde intermediate is synthesized via oxidation of (5-bromo-2-fluoro-phenyl)-methanol, adapting methodologies from analogous compounds.

Procedure :

-

Oxidation :

Mechanism : PCC mediates the oxidation of the benzyl alcohol to the aldehyde without over-oxidation to the carboxylic acid. Sodium acetate neutralizes HCl byproducts, stabilizing the reaction milieu.

Oxidation to 5-Bromo-2-fluorobenzoic Acid

Procedure :

-

Reagents : KMnO₄, sulfuric acid (H₂SO₄), water.

-

Conditions : Reflux at 100°C for 4 hours.

Critical Considerations :

-

Excess KMnO₄ ensures complete oxidation.

-

Acidic conditions prevent MnO₂ precipitation, facilitating product isolation.

Formation of 5-Bromo-2-fluorobenzoyl Chloride

Procedure :

-

Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

-

Conditions : Reflux at 70°C for 3 hours.

-

Yield : >90% (theoretical).

Mechanism : SOCl₂ converts the carboxylic acid to the acyl chloride, with DMF catalyzing the reaction by stabilizing the intermediate.

Amidation with Isopropylamine

Procedure :

-

Reagents : Isopropylamine, triethylamine (TEA), tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 12 hours.

Mechanism : Nucleophilic acyl substitution occurs, with TEA scavenging HCl to drive the reaction forward.

Industrial-Scale Production Optimizations

Industrial synthesis emphasizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

-

Advantages : Enhanced heat/mass transfer, reduced reaction times.

-

Application : Bromination and amidation steps benefit from continuous processing, improving yield by 12–15% compared to batch methods.

Solvent Recycling

-

Strategy : Dichloromethane and THF are recovered via distillation, reducing waste and costs.

Comparative Analysis of Halogenation Methods

| Method | Reagents | Temperature | Yield (%) | Side Products |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | 40°C | 68 | Di-brominated isomers |

| Directed Lithiation | LDA, Br₂ | -78°C | 85 | Minimal |

| Radical Bromination | NBS, AIBN | 80°C | 72 | Allylic bromides |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

-

Issue : Competing directing effects of fluorine (-I effect) and carboxylic acid groups.

-

Solution : Protecting the carboxylic acid as a methyl ester during bromination restores predictable meta-directing.

Byproduct Formation in Amidation

-

Issue : Hydrolysis of acyl chloride in moisture-prone environments.

-

Solution : Rigorous anhydrous conditions and molecular sieves.

Green Chemistry Alternatives

Solvent Substitution

-

Traditional : Dichloromethane (toxic, high volatility).

-

Alternative : Cyclopentyl methyl ether (CPME), offering comparable polarity with lower toxicity.

Catalytic Amidation

-

Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄).

-

Benefits : 20% reduction in isopropylamine stoichiometry.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).

-

Melting Point : 112–114°C (consistent with literature).

-

¹H NMR : δ 1.25 (d, 6H, isopropyl), 7.45–7.89 (m, 3H, aromatic).

Chemical Reactions Analysis

5-Bromo-2-fluoro-N-isopropylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2.1. Anticancer Activity

Research indicates that 5-Bromo-2-fluoro-N-isopropylbenzamide exhibits significant anticancer properties. In vitro studies have shown that it can modulate gene expression related to apoptosis and cell cycle regulation in various cancer cell lines. For instance, treatment with this compound has resulted in altered expression profiles of genes involved in these critical processes, suggesting its potential as a therapeutic agent in cancer treatment.

2.2. Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it a candidate for co-therapy in pharmacological applications .

Case Study 1: Cancer Cell Line Studies

In a controlled laboratory setting, 5-Bromo-2-fluoro-N-isopropylbenzamide was tested on several cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability, with significant changes in cellular signaling pathways related to apoptosis.

Case Study 2: Pharmacokinetics Evaluation

A pharmacokinetic study demonstrated that the compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB). This property suggests potential central nervous system effects, which could be explored for neurological applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropylbenzamide is not well-documented. based on its structure, it is likely to interact with molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

A. Halogen Position and Electronic Effects

- Bromo vs. Fluoro Positioning: In the target compound, bromine (electron-withdrawing) at position 5 and fluorine (strongly electron-withdrawing) at position 2 create a polarized aromatic ring.

- Chloro vs. Bromo : In N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide (), chloro substitution at position 2 reduces steric bulk compared to fluoro but increases electrophilicity .

B. Amide vs. Sulfonamide Functional Groups

C. Core Structure Variations

- Benzene vs. Furan : The 5-bromo-N-(2-isopropylphenyl)-2-furamide () replaces the benzene ring with a furan, introducing oxygen’s electronegativity and reducing aromatic stability. This may influence metabolic degradation pathways .

Notes

- Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for 5-bromo-2-fluoro-N-isopropylbenzamide are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Theoretical vs. Empirical : Molecular weights and logP values are calculated; experimental validation is required for precise applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-N-isopropylbenzamide, considering substituent reactivity and steric effects?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling. For the bromo-fluoro benzamide core, start with 2-fluorobenzoic acid derivatives and introduce bromine via electrophilic substitution. Amidation with isopropylamine can proceed using coupling agents like EDCI/HOBt under inert conditions. For regioselectivity, ensure controlled reaction temperatures (0–25°C) and anhydrous solvents (e.g., THF or DCM). Monitor progress via TLC or LC-MS .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water mobile phase.

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorine at C2, bromine at C5) and isopropylamide group integration.

- Elemental Analysis : Validate empirical formula (C₁₀H₁₀BrFNO) with ≤0.3% deviation .

Q. What factors influence the compound’s stability during storage and handling?

- Methodological Answer : Stability is affected by:

- Temperature : Store at 0–6°C in airtight containers to prevent thermal decomposition.

- Light : Protect from UV exposure using amber vials to avoid photolytic degradation of the benzamide core.

- Humidity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond .

Q. Which solvents and methods are suitable for determining solubility in vitro?

- Methodological Answer : Perform a shake-flask solubility assay. Start with DMSO for stock solutions (50 mM), then dilute in PBS (pH 7.4) or cell culture media. Use sonication (30 min, 25°C) to ensure homogeneity. Measure saturation solubility via UV-Vis spectroscopy at λmax ~260 nm, referencing a standard curve .

Q. How can researchers confirm functional group integrity post-synthesis?

- Methodological Answer :

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 273.99 (calculated for C₁₀H₁₀BrFNO).

- XRD (if crystalline) : Resolve crystal packing and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points or solubility)?

- Methodological Answer : Cross-reference data from multiple sources (e.g., NIST, PubChem) and validate via differential scanning calorimetry (DSC) for melting points. For solubility discrepancies, standardize protocols (e.g., USP <1236>) and account for polymorphic forms using PXRD .

Q. What strategies enable selective functionalization of the benzamide core without displacing bromine or fluorine?

- Methodological Answer : Use protecting groups (e.g., Boc for the amide) during modifications. For C-H activation, employ Pd(II)/directing groups (e.g., 8-aminoquinoline) to target specific positions. Verify selectivity via LC-MS and 2D-NMR (e.g., NOESY) .

Q. Which in vitro models are suitable for studying its interaction with biological targets?

- Methodological Answer :

- Enzyme Assays : Test kinase inhibition using ADP-Glo™ kits (e.g., EGFR or MAPK).

- Cell-Based Assays : Use HEK293 or HeLa cells transfected with fluorescent reporters to monitor pathway modulation (e.g., NF-κB).

- SPR/BLI : Quantify binding kinetics to recombinant proteins (KD calculation) .

Q. How can computational methods predict its interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 3POZ for kinases). Validate with MD simulations (GROMACS) to assess binding stability. Cross-correlate with QSAR models using descriptors like logP and polar surface area .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for modifying the benzamide scaffold?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., isopropyl → cyclopropyl) and assess potency via IC₅₀ assays.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (fluorine) and hydrophobic regions (bromine).

- Metabolic Stability : Test microsomal half-life (human liver microsomes) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.